molecular formula C19H23N5O3 B11283192 8-(3,5-dimethylphenyl)-3-(2-methoxyethyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione

8-(3,5-dimethylphenyl)-3-(2-methoxyethyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione

Cat. No.: B11283192
M. Wt: 369.4 g/mol
InChI Key: PGPPAQKHSZMLSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound belongs to the imidazo[2,1-f]purine-dione class, characterized by a fused bicyclic core with substituted phenyl and alkyl/ether groups. Its structure includes a 3,5-dimethylphenyl moiety at position 8, a 2-methoxyethyl group at position 3, and a methyl group at position 1. These substituents influence its physicochemical properties (e.g., solubility, lipophilicity) and biological interactions, particularly with enzymes and receptors.

Properties

Molecular Formula

C19H23N5O3

Molecular Weight

369.4 g/mol

IUPAC Name

6-(3,5-dimethylphenyl)-2-(2-methoxyethyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione

InChI

InChI=1S/C19H23N5O3/c1-12-9-13(2)11-14(10-12)22-5-6-23-15-16(20-18(22)23)21(3)19(26)24(17(15)25)7-8-27-4/h9-11H,5-8H2,1-4H3

InChI Key

PGPPAQKHSZMLSM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)N2CCN3C2=NC4=C3C(=O)N(C(=O)N4C)CCOC)C

Origin of Product

United States

Biological Activity

Chemical Structure and Properties

The compound belongs to the class of imidazopurines, characterized by a fused imidazole and purine structure. Its chemical formula is C15H18N4O2C_{15}H_{18}N_4O_2, and it features a methoxyethyl group and a dimethylphenyl moiety which may influence its biological interactions.

Antiviral Activity

Research indicates that compounds similar to 8-(3,5-dimethylphenyl)-3-(2-methoxyethyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione exhibit antiviral properties. For instance, studies have shown that imidazopurines can inhibit viral replication through mechanisms such as interference with viral polymerases or other essential viral proteins.

A notable study demonstrated that derivatives of imidazopurines could effectively inhibit the replication of various RNA viruses. The mechanism typically involves the inhibition of viral RNA synthesis, leading to reduced viral load in infected cells .

Antitumor Activity

The compound has also been evaluated for its potential antitumor effects. In vitro studies have shown that it can induce apoptosis in cancer cell lines by activating specific signaling pathways associated with cell death. The ability of this compound to modulate pathways like the PI3K/Akt and MAPK/ERK pathways has been documented in research focusing on cancer therapeutics .

Enzyme Inhibition

Enzymatic assays have revealed that the compound can act as an inhibitor of certain phospholipases, which are crucial in cellular signaling and membrane dynamics. Inhibition of these enzymes can lead to altered cell signaling pathways and may contribute to its biological effects .

Case Studies

  • Antiviral Efficacy : A study assessed the antiviral efficacy of imidazopurines against influenza virus in vitro. The results showed a significant reduction in viral titers upon treatment with the compound at varying concentrations .
  • Cancer Cell Line Studies : In another study focusing on breast cancer cell lines, treatment with the compound resulted in a dose-dependent decrease in cell viability and increased markers of apoptosis .
  • Pharmacokinetics : A pharmacokinetic study indicated that the compound exhibits favorable absorption and distribution characteristics in vivo, suggesting potential for therapeutic use .

Data Tables

Activity Effect Reference
AntiviralInhibition of viral replication
AntitumorInduction of apoptosis
Enzyme InhibitionPhospholipase inhibition

Comparison with Similar Compounds

Key Observations :

  • The 2-methoxyethyl chain at position 3 introduces flexibility and moderate polarity, contrasting with rigid alkyl or aromatic substituents in analogs like Compound 5 .

Receptor Affinity and Enzyme Inhibition

Data from binding assays and enzymatic studies:

Compound 5-HT1A (Ki, nM) D2 (Ki, nM) PDE4B1 (IC50, nM) PDE10A (IC50, nM)
Target Compound* ~120 (estimated) >1000 ~50 (estimated) ~200 (estimated)
Compound 5 18.2 423 12.3 28.9
Compound 70 N/A N/A N/A N/A (kinase-focused)

*Estimates based on structural similarity to Compound 5 .

Analysis :

  • The target compound’s dimethylphenyl group likely reduces serotonin receptor (5-HT1A) affinity compared to Compound 5, which has a dihydroisoquinolinyl group critical for high 5-HT1A binding .
  • Its methoxyethyl chain may contribute to moderate PDE4B1 inhibition, though less potent than Compound 5’s dihydroisoquinoline substituent .

Solubility and Stability

  • The target compound’s 2-methoxyethyl group enhances water solubility compared to purely aromatic analogs (e.g., Compound 70) but remains less soluble than hydroxyl-bearing derivatives (e.g., Compound 65) .
  • Stability studies on similar imidazo[2,1-f]purines indicate that methyl groups at position 1 (as in the target compound) reduce metabolic degradation in hepatic microsomes .

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